molecular formula C8H16ClN3 B12217489 2,4-dimethyl-N-propylpyrazol-3-amine;hydrochloride

2,4-dimethyl-N-propylpyrazol-3-amine;hydrochloride

Cat. No.: B12217489
M. Wt: 189.68 g/mol
InChI Key: UCCCUBRAAUYFFC-UHFFFAOYSA-N
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Description

2,4-dimethyl-N-propylpyrazol-3-amine;hydrochloride is a compound belonging to the pyrazole family, which is known for its diverse applications in medicinal chemistry and industrial processes Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-N-propylpyrazol-3-amine;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dimethyl-3-pyrazolecarboxylic acid with propylamine in the presence of a dehydrating agent. The reaction is carried out under reflux conditions, and the product is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-N-propylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Various halogenating agents, nucleophiles; reactions are conducted under controlled temperatures and pressures.

Major Products Formed

    Oxidation: Formation of pyrazole derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced pyrazole derivatives with altered functional groups.

    Substitution: Formation of substituted pyrazole derivatives with new functional groups replacing the original ones.

Scientific Research Applications

2,4-dimethyl-N-propylpyrazol-3-amine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-N-propylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-aminopyrazole: Another pyrazole derivative with similar structural features but different substituents.

    4-aminopyrazole: Similar to 3-aminopyrazole but with the amino group at a different position.

    5-aminopyrazole: Another variant with the amino group at the 5-position.

Uniqueness

2,4-dimethyl-N-propylpyrazol-3-amine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methyl and propyl groups at specific positions on the pyrazole ring differentiates it from other aminopyrazoles, potentially leading to unique interactions and applications.

Properties

Molecular Formula

C8H16ClN3

Molecular Weight

189.68 g/mol

IUPAC Name

2,4-dimethyl-N-propylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C8H15N3.ClH/c1-4-5-9-8-7(2)6-10-11(8)3;/h6,9H,4-5H2,1-3H3;1H

InChI Key

UCCCUBRAAUYFFC-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=C(C=NN1C)C.Cl

Origin of Product

United States

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